Fluorescence Quantum Yield: Significant Enhancement Over Parent IAA
The 6-fluoro substitution confers a substantial photophysical advantage. In a comparative study of ring-substituted indole-3-acetic acids (IAA), the fluorescence quantum yield of 6-fluoroindole-3-acetic acid, the direct acid precursor, was reported to be significantly higher than that of the parent, unsubstituted indole-3-acetic acid (IAA), which has a quantum yield of 0.3. This property is crucial for the development of sensitive fluorescence-based assays [1].
| Evidence Dimension | Fluorescence Quantum Yield |
|---|---|
| Target Compound Data | Significantly exceeds 0.3 (Value for 6-fluoroindole-3-acetic acid) |
| Comparator Or Baseline | Indole-3-acetic acid (IAA) with a quantum yield of 0.3 |
| Quantified Difference | Significantly exceeds 0.3; other halogenated derivatives have lower quantum yields. |
| Conditions | Spectroscopic analysis of ring-substituted indole-3-acetic acids; excited at 275-280 nm. |
Why This Matters
This property makes Methyl 6-Fluoroindole-3-acetate a superior starting point for creating fluorescent probes with higher sensitivity compared to probes derived from non-fluorinated or other halogenated IAA analogs.
- [1] All Journals. (n.d.). The absorption and fluorescence spectra of indole-3-acetic acid... Retrieved from biosci.alljournals.cn View Source
